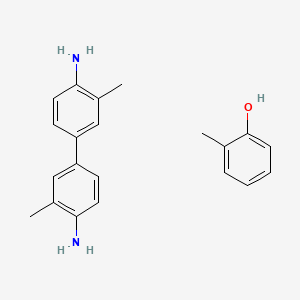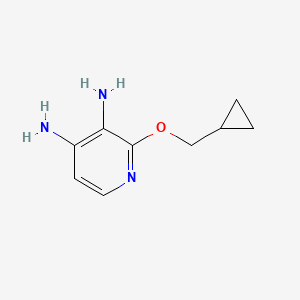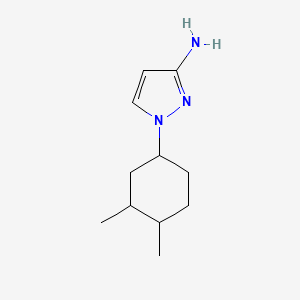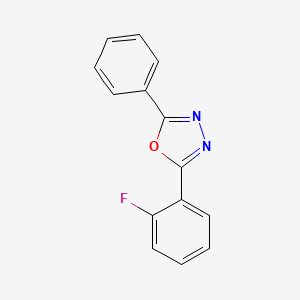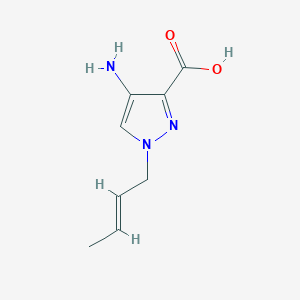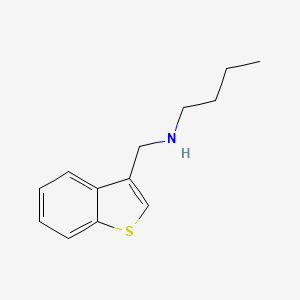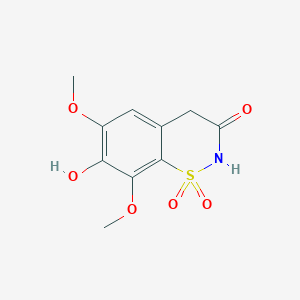
(4-Isopropylthiophen-3-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an isopropyl group and a phenyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylthiophen-3-yl)(phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Functional Group Introduction: The isopropyl group is introduced at the 4-position of the thiophene ring through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Phenyl Group Addition: The phenyl group is then introduced at the 3-position via a similar Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst.
Hydroxyl Group Introduction: Finally, the hydroxyl group is introduced at the benzylic position through a Grignard reaction using phenylmagnesium bromide followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(4-Isopropylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (4-Isopropylthiophen-3-yl)(phenyl)ketone.
Reduction: Regeneration of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4-Isopropylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to biologically active thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of (4-Isopropylthiophen-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl group allows for hydrogen bonding interactions, while the aromatic rings can participate in π-π stacking interactions.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, lacking the isopropyl and phenyl groups.
(4-Methylthiophen-3-yl)(phenyl)methanol: Similar structure with a methyl group instead of an isopropyl group.
(4-Isopropylthiophen-3-yl)(methyl)methanol: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(4-Isopropylthiophen-3-yl)(phenyl)methanol is unique due to the presence of both an isopropyl group and a phenyl group on the thiophene ring, which can influence its chemical reactivity and physical properties
特性
分子式 |
C14H16OS |
|---|---|
分子量 |
232.34 g/mol |
IUPAC名 |
phenyl-(4-propan-2-ylthiophen-3-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-10(2)12-8-16-9-13(12)14(15)11-6-4-3-5-7-11/h3-10,14-15H,1-2H3 |
InChIキー |
ULIADYBIOYMANH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC=C1C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


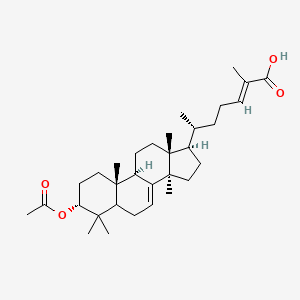
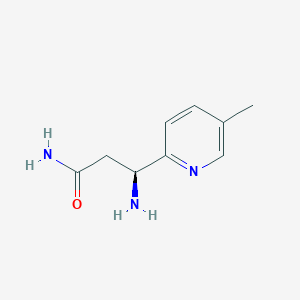
![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)

